Welcome to the BenchChem Online Store!
molecular formula C5H8BN B7766931 Borane;pyridine

Borane;pyridine

Cat. No. B7766931
M. Wt: 92.94 g/mol
InChI Key: RJFWUOJTSKNRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106200B2

Procedure details

Pyridine forms an amine borane that is not moisture sensitive and very useful for reductive aminations and reductions in protic media. Pyridine borane is commercially available and often used in acetic acid to increase the reactivity of the borane. Unfortunately, it is thermally unstable and must be kept at temperatures less than 54° C. to avoid decomposition via hydroboration/polymerization processes. Its shelf-life at ambient temperature is only 6 months, Borane complexes of pyridine, 2-n-propylpyridine, 3-methylpyridine, 3-ethylpyridine and 4-ethylpyridine are liquids which violently decompose upon distillation (Mooney E. F. et al., J. Inorg. Nucl. Chem 1968, 30, p. 1439). 2-Picoline borane (mp. 50° C.), 2-ethylpyridine borane (mp, 50-51° C.), 2,6-lutidine borane (mp. 106-107° C.) and 2,4,6-collidine borane (mp. 99-100° C.) have been isolated as solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
amine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[BH3:1].[N:2]1C=CC=CC=1.B.[CH2:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[CH2:10][CH3:11].[CH3:18][C:19]1[CH:20]=N[CH:22]=[CH:23][CH:24]=1.C(C1C=NC=CC=1)C.C(C1C=CN=CC=1)C.[C:41](O)(=O)[CH3:42]>N1C=CC=CC=1>[BH3:1].[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH3:9].[BH3:1].[CH2:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[CH3:10].[BH3:1].[N:13]1[C:12]([CH3:17])=[CH:9][CH:10]=[CH:11][C:41]=1[CH3:42].[BH3:1].[N:2]1[C:23]([CH3:22])=[CH:24][C:19]([CH3:18])=[CH:20][C:41]=1[CH3:42] |f:0.1,9.10,11.12,13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
amine borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=NC=CC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
must be kept at temperatures less than 54° C.
CUSTOM
Type
CUSTOM
Details
via hydroboration/polymerization processes
WAIT
Type
WAIT
Details
Its shelf-life at ambient temperature is only 6 months
DISTILLATION
Type
DISTILLATION
Details
upon distillation (Mooney E. F. et al., J. Inorg. Nucl. Chem 1968, 30, p. 1439)

Outcomes

Product
Name
Type
product
Smiles
B.N1=C(C=CC=C1)C
Name
Type
product
Smiles
B.C(C)C1=NC=CC=C1
Name
Type
product
Smiles
B.N1=C(C=CC=C1C)C
Name
Type
product
Smiles
B.N1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.